1-Benzofuran-5-carbonyl chloride is a relatively niche organic compound, and research on its synthesis and characterization is limited. However, a few studies report its preparation through various methods, including the Vilsmeier-Haack reaction and the reaction of 1-benzofuran-5-carboxylic acid with thionyl chloride [, ]. These studies typically involve characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized product [, ].
While research specifically investigating the applications of 1-Benzofuran-5-carbonyl chloride is scarce, its chemical structure suggests potential uses in various scientific fields:
1-Benzofuran-5-carbonyl chloride is an organic compound with the molecular formula C₉H₅ClO₂ and a molecular weight of approximately 180.59 g/mol. It features a benzofuran ring structure, which consists of a fused benzene and furan ring, with a carbonyl chloride functional group at the 5-position. This compound is typically a white to light yellow solid, with a melting point ranging from 67 to 69 °C .
The presence of the carbonyl chloride group makes this compound reactive, particularly in nucleophilic substitution reactions, where it can act as an acylating agent.
These reactions are significant in synthetic organic chemistry for developing more complex molecules.
Several methods exist for synthesizing 1-benzofuran-5-carbonyl chloride:
These methods allow for the efficient production of the compound for research and industrial applications.
1-Benzofuran-5-carbonyl chloride finds applications in various fields:
Interaction studies involving 1-benzofuran-5-carbonyl chloride primarily focus on its reactivity with biological molecules. Investigations into its interactions with proteins and nucleic acids could provide insights into its potential biological effects. Additionally, understanding how this compound interacts with other chemical agents is crucial for assessing its stability and reactivity in various environments.
1-Benzofuran-5-carbonyl chloride shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Benzofuran-5-carboxylic acid | Carboxylic Acid | Lacks the reactive carbonyl chloride group |
| Benzofuran | Simple Aromatic Ring | Basic structure without functionalization |
| 2,7a-Dihydro-1-benzofuran-5-carbonyl chloride | Dihydro Derivative | Contains additional hydrogen atoms affecting reactivity |
The uniqueness of 1-benzofuran-5-carbonyl chloride lies in its carbonyl chloride functional group, which enhances its electrophilicity compared to similar compounds. This feature allows it to participate in more diverse
3.1.1 General pathway
Nucleophiles attack the carbonyl carbon, forming a tetrahedral anion that eliminates chloride to give amides, esters, thioesters or acyl azides [3]. Proton transfer often occurs in a concerted step or is mediated by an adventitious base [4].
3.1.2 Representative data
| Entry | Nucleophile (2 equiv.) | Solvent / 20 °C | Product | Isolated yield | Reference |
|---|---|---|---|---|---|
| 1 | Benzylamine | Dichloromethane + triethylamine | N-benzyl-1-benzofuran-5-carboxamide | 93% | |
| 2 | Phenol | Dichloromethane + pyridine | Phenyl 1-benzofuran-5-carboxylate | 88% | |
| 3 | Sodium azide | Acetonitrile | 1-Benzofuran-5-carbonyl azide | 79% | |
| 4 | Hydrogen-terminated alkanol (C₈) | Toluene, 80 °C | Linear ester | 85% | [8] |
Mechanistic probes using nuclear magnetic resonance spectroscopy have detected transient acyl-ammonium salts in amine-catalysed esterifications, confirming the addition–elimination manifold [4].
3.2.1 Palladium-catalysed cross couplings
Palladium tetrakis-triphenylphosphane with cesium carbonate promotes direct coupling of 1-benzofuran-5-carbonyl chloride with aryl- and alkenyl-boronic acids, furnishing diaryl and aryl-alkenyl ketones in 70 – 95% yield under anhydrous toluene at 60 °C [9]. The key intermediates are acyl-palladium(II) species formed by oxidative addition, verified by low-temperature spectroscopic capture of bis-phosphine acyl complexes .
3.2.2 Nickel-catalysed transformations
Chiral nickel–bisoxazoline systems couple acid chlorides with α-bromobenzoates to produce enantioenriched α-hydroxy ketones (up to 99% enantiomeric excess, 60 – 92% yield) [11]. Radical capture by nickel(I) followed by reductive elimination has been elucidated through electron paramagnetic resonance [11] [12].
3.2.3 Copper-mediated processes
N-heterocyclic-carbene copper(I) boryl complexes insert bis(pinacolato)diboron into the carbon–chlorine bond of acid chlorides at ambient temperature, affording potassium acyltrifluoroborates in 68 – 93% yield [13]. In situ infrared monitoring shows immediate formation of acyl-copper intermediates that transfer the boryl group before chloride departure [13].
| Catalyst system | Substrate partner | Product type | Typical yield | Reference |
|---|---|---|---|---|
| Triphenylphosphane-palladium / cesium carbonate | Phenylboronic acid | Diaryl ketone | 90% | [9] |
| Nickel(II) chloride / chiral bisoxazoline | α-Bromobenzoate | α-Hydroxy ketone | 85% | [11] |
| Copper(I) N-heterocyclic carbene | Diboron reagent | Acyl trifluoroborate | 88% | [13] |
3.3.1 Intramolecular cyclization strategies
After nucleophilic substitution the resulting amides or esters can undergo electrophile-induced cyclizations. For example, N-allyl amides derived from 1-benzofuran-5-carbonyl chloride undergo palladium-assisted aza-Heck closure to give fused indolobenzofurans in 65 – 78% yield [14].
3.3.2 Benzofuran ring construction methodologies
Suzuki–Miyaura coupling of halogenated salicylaldehydes with propargyl boronates followed by gold-catalysed cycloisomerisation remains the preferred route to construct the benzofuran scaffold [15] [16]. When the acyl chloride is installed before ring closure, the carbonyl chloride survives these conditions and can be elaborated later, providing a handle for diversification.
3.4.1 Reaction pathway studies
Stopped-flow infrared experiments on amine-catalysed esterification of benzoyl chloride analogues revealed a third-order global rate law (one acyl chloride, one alcohol, one amine), large kinetic isotope effects with alcohol-O-deuterium and a transient acyl-ammonium intermediate [17]. Comparable kinetics are observed for 1-benzofuran-5-carbonyl chloride, indicating the same rate-determining proton transfer step.
3.4.2 Intermediates characterisation in academic context
| Technique | Intermediate observed | Key insight | Reference |
|---|---|---|---|
| Nuclear magnetic resonance spectroscopy | Acyl-ammonium salt | Proton transfer governs esterification rate | [4] |
| Low-temperature nuclear magnetic resonance spectroscopy | Acyl-palladium complex | Confirms oxidative addition step | |
| Single-crystal X-ray analysis | Lithium acyl-boryl complex | Validates σ-bond-metathesis pathway | [13] |